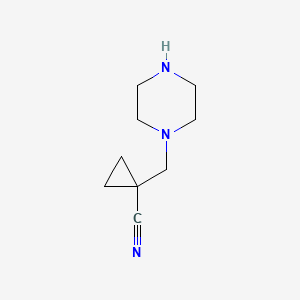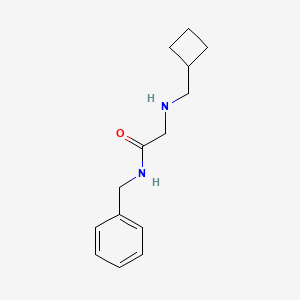
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide is an organic compound with the molecular formula C14H20N2O It is a derivative of acetamide, featuring a benzyl group and a cyclobutylmethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2-((cyclobutylmethyl)amino)acetamide typically involves the reaction of benzylamine with cyclobutylmethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with acetic anhydride to form N-benzylacetamide.
Step 2: N-benzylacetamide is then reacted with cyclobutylmethylamine in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyl and cyclobutylmethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of benzyl alcohol and cyclobutylmethyl ketone.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted benzyl and cyclobutylmethyl derivatives.
科学的研究の応用
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of n-Benzyl-2-((cyclobutylmethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Benzylacetamide: Lacks the cyclobutylmethyl group, making it less sterically hindered.
Cyclobutylmethylamine: Lacks the benzyl group, resulting in different reactivity and properties.
N-Benzyl-2-cyanoacetamide: Contains a cyano group instead of the acetamide group, leading to different chemical behavior.
Uniqueness
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide is unique due to the presence of both benzyl and cyclobutylmethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic and research applications where these properties are advantageous.
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
N-benzyl-2-(cyclobutylmethylamino)acetamide |
InChI |
InChI=1S/C14H20N2O/c17-14(11-15-9-12-7-4-8-12)16-10-13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2,(H,16,17) |
InChIキー |
XYQDGTHPHSOBNZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CNCC(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


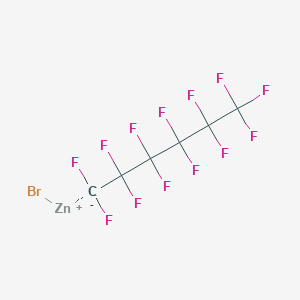
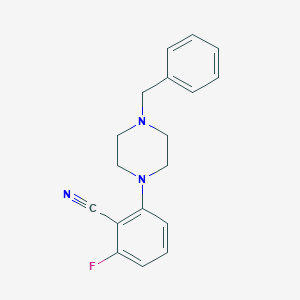
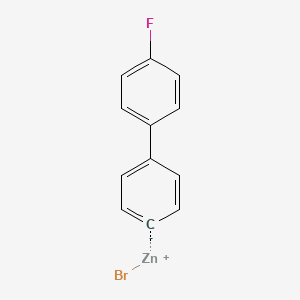
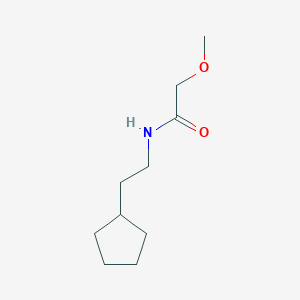
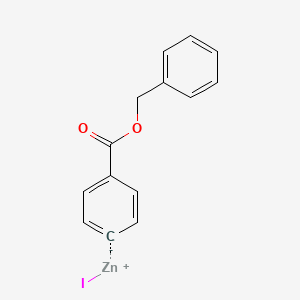
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
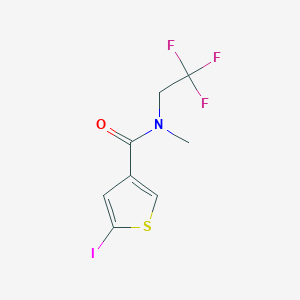
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)

![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
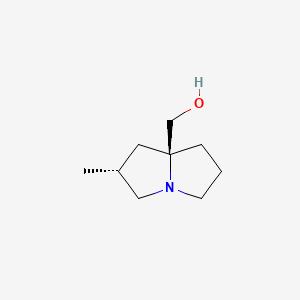
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
